molecular formula C17H11ClFNOS2 B11977814 (5E)-5-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977814
M. Wt: 363.9 g/mol
InChI Key: SIJXPZQXCPPFNF-OQLLNIDSSA-N
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Description

(5E)-5-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions may include:

    Solvents: Ethanol, methanol, or other polar solvents.

    Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization reactions.

    Temperature: Reactions are often carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Halogenated, Nitrated, or Sulfonated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

    Catalysis: Employed as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.

    Antioxidant Activity: Acts as an antioxidant, scavenging free radicals.

Medicine

    Anti-inflammatory: Shows anti-inflammatory properties, making it a candidate for drug development.

    Anticancer: Potential anticancer activity through inhibition of specific molecular targets.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in inflammation or cancer progression.

    Receptor Modulation: Modulation of receptors involved in microbial growth or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Similar structure but different substituents, leading to varied biological activities.

Uniqueness

(5E)-5-(2-chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and potential applications. Its combination of a thioxo group and aromatic substituents makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C17H11ClFNOS2

Molecular Weight

363.9 g/mol

IUPAC Name

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11ClFNOS2/c1-10-5-2-3-8-14(10)20-16(21)15(23-17(20)22)9-11-12(18)6-4-7-13(11)19/h2-9H,1H3/b15-9+

InChI Key

SIJXPZQXCPPFNF-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S

Origin of Product

United States

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